molecular formula C3H2Cl2O B1618963 Acryloyl chloride, 2-chloro- CAS No. 21369-76-6

Acryloyl chloride, 2-chloro-

Cat. No. B1618963
CAS RN: 21369-76-6
M. Wt: 124.95 g/mol
InChI Key: XOTUAMWIFRDGMZ-UHFFFAOYSA-N
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Description

“Acryloyl chloride, 2-chloro-” is an organic compound with the molecular formula C3H2Cl2O . It is a colorless liquid, although aged samples may appear yellow . It is slightly soluble in water and mixes with ethanol, chloroform, ether, and petroleum ether . It is used as a solvent for special reactions and is also a raw material for pesticides, pharmaceuticals, fragrances, and coatings .


Synthesis Analysis

Acryloyl chloride, 2-chloro- can be synthesized via the reaction of acryloyl chloride and hydrogen chloride. The reaction is typically carried out in the presence of a catalyst, such as aluminum chloride or iron chloride. The resulting product is purified using a distillation process. Another method involves reacting (meth)acryloyl chloride with n-octanol and other alcohols in the presence of triethyl amine in a tubular reactor .


Molecular Structure Analysis

The molecular structure of “Acryloyl chloride, 2-chloro-” consists of three carbon atoms, two chlorine atoms, and one oxygen atom . The average mass is 124.953 Da and the monoisotopic mass is 123.948273 Da .


Chemical Reactions Analysis

This compound undergoes the reactions common for acid chlorides . For example, it reacts readily with water, producing acrylic acid . When treated with sodium salts of carboxylic acids, the anhydride is formed . Reactions with alcohols and amines give esters and amides, respectively . It acylates organozinc compounds .


Physical And Chemical Properties Analysis

The density of “Acryloyl chloride, 2-chloro-” is 1.3±0.1 g/cm3 . The boiling point is 107.7±13.0 °C at 760 mmHg . The vapour pressure is 26.8±0.2 mmHg at 25°C . The flash point is 40.6±20.2 °C .

Scientific Research Applications

Thermal Stabilization in Polymers

  • N-Acryloyl, N'-cyanoacetohydrazide (ACAH) , a derivative of acryloyl chloride, has been studied for its efficiency as a thermal stabilizer in rigid poly(vinyl chloride) (PVC). ACAH, along with its complexes with metal ions, exhibits significant stabilization, superior to some conventional thermal stabilizers (Mohamed & Sabaa, 1998).

Polymerization and Copolymerization

  • Acryloyl chloride has been used in the free radical polymerization process. Poly(acryloyl chloride) with high molecular weights could be synthesized in specific solvents like cyclohexane. This process also explores the polymer's reactivity ratios with other substances such as styrene or vinyl acetate (Yang et al., 1998).
  • The polymerization of acryloyl chloride, induced by UV radiation, has been investigated for its application in polymer-analogous transformations (Egorova et al., 2002).

Molecular Studies and Characterization

  • Molecular and electronic structures of acryloyl chloride and acryloyl isocyanate have been investigated using photoionization mass spectroscopy and theoretical calculations. This study provides insights into the molecular properties and reactivity of these compounds (Ge et al., 2009).

Applications in Functional Materials

  • Acryloyl chloride has been used in the synthesis of polymeric materials, such as in the immobilization of dyes onto polymers. This application demonstrates its utility in surface modification and coloration of materials (Aliev et al., 2004).
  • In another study, acryloyl chloride was utilized in the synthesis of polymerizable monomers, demonstrating its role in creating novel polymer structures (Chen, 2012).

Thermal Stability and Degradation

  • The thermal degradation of poly(acryloyl chloride) and its copolymers has been analyzed, providing important information about the stability and degradation pathways of these materials (Khairou & Diab, 1994).

Synthesis Methods

  • Studies have also focused on improving the synthesis of acryloyl chloride, such as developing continuous-flow systems for its production. This approach enhances the efficiency and safety of producing this highly reactive compound (Movsisyan et al., 2016).

Mechanism of Action

Target of Action

Acryloyl chloride, also known as 2-propenoyl chloride, acrylyl chloride, or acrylic acid chloride , is an organic compound that belongs to the acid chlorides group of compounds . It primarily targets molecules that contain nucleophilic oxygen or nitrogen atoms . These targets include water, alcohols, amines, and sodium salts of carboxylic acids .

Mode of Action

The mode of action of acryloyl chloride involves a two-stage process: nucleophilic addition followed by elimination . The carbon atom in the -COCl group of acryloyl chloride is quite positively charged due to the electronegativity of the attached oxygen and chlorine atoms . This makes it susceptible to attack by nucleophiles . The nucleophile attacks the carbon atom, leading to the addition of the nucleophile and the removal of the chloride ion . This is followed by the elimination of a hydrogen ion, resulting in the formation of a new compound .

Biochemical Pathways

Acryloyl chloride participates in various biochemical pathways. It reacts readily with water to produce acrylic acid . When treated with sodium salts of carboxylic acids, the anhydride is formed . Reactions with alcohols and amines give esters and amides, respectively . It also acylates organozinc compounds .

Pharmacokinetics

It’s known that acryloyl chloride is a volatile compound , suggesting that it could be rapidly absorbed and distributed in the body. Its metabolism and excretion would depend on the specific biochemical pathways it participates in.

Result of Action

The result of acryloyl chloride’s action is the formation of new compounds. For example, it reacts with water to form acrylic acid , with alcohols to form esters , and with amines to form amides . These reactions are used in the synthesis of various organic compounds, including acrylate monomers and polymers .

Action Environment

The action of acryloyl chloride can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances that can act as nucleophiles . Additionally, its stability and efficacy can be influenced by temperature, as it has a boiling point of 75.0 °C . It’s also worth noting that acryloyl chloride is a skin irritant and can cause pulmonary edema in more severe exposures , indicating that safety measures should be taken when handling this compound.

Safety and Hazards

Acryloyl chloride, 2-chloro- is considered hazardous . It is a skin irritant, with pulmonary edema in more severe exposures . Other signs and symptoms of acute exposure may include headache, dizziness, and weakness . Gastrointestinal effects may include nausea, vomiting, diarrhea, and stomach ulceration .

Future Directions

Acryloyl chloride, 2-chloro- is widely used in numerous fields of research and industry. It is an important intermediate in the production of various chemicals, including agrochemicals, pharmaceuticals, and specialty chemicals. This development will play an important role for an on-demand production of (meth)acrylate monomers in fast, reliable, and energy-efficient processes .

properties

IUPAC Name

2-chloroprop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2O/c1-2(4)3(5)6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTUAMWIFRDGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175630
Record name Acryloyl chloride, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21369-76-6
Record name 2-Chloro-2-propenoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21369-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acryloyl chloride, 2-chloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acryloyl chloride, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroprop-2-enoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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